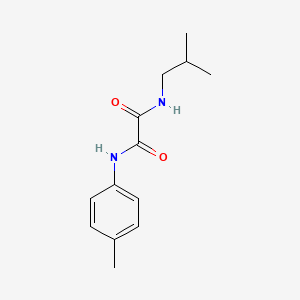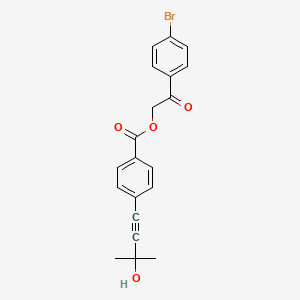
N-isobutyl-N'-(4-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-N'-(4-methylphenyl)ethanediamide, also known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBMP is a chiral compound that belongs to the class of amides and has a molecular formula of C14H22N2O. In
Mécanisme D'action
The mechanism of action of N-isobutyl-N'-(4-methylphenyl)ethanediamide is not fully understood. However, it is believed that this compound acts as an antagonist of the dopamine D2 receptor. This leads to a decrease in dopamine release, which is responsible for the analgesic and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to improve motor function in animal models of Parkinson's disease. In addition, this compound has been shown to have antioxidant properties, which may be responsible for its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-isobutyl-N'-(4-methylphenyl)ethanediamide is its high selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on N-isobutyl-N'-(4-methylphenyl)ethanediamide. One of the areas of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, the potential use of this compound as a chiral selector in chromatography and as a chiral building block for the synthesis of new materials is an area of interest for material science research.
Méthodes De Synthèse
The synthesis of N-isobutyl-N'-(4-methylphenyl)ethanediamide involves the reaction of isobutyryl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of this compound synthesis ranges from 40-50% depending on the reaction conditions.
Applications De Recherche Scientifique
N-isobutyl-N'-(4-methylphenyl)ethanediamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential use as an analgesic and anti-inflammatory drug. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
In material science, this compound has been used as a chiral selector in chromatography. It has also been used as a building block for the synthesis of various chiral materials such as polymers and liquid crystals.
In analytical chemistry, this compound has been used as a chiral derivatizing agent for the enantiomeric analysis of various compounds such as amino acids and alcohols.
Propriétés
IUPAC Name |
N'-(4-methylphenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)8-14-12(16)13(17)15-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYJPVWWYOXGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4998952.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-furamide](/img/structure/B4998960.png)
![2-amino-4-(4-methoxy-2,3-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4998965.png)
![3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid](/img/structure/B4998975.png)
![1-(3,5-difluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4998977.png)
![2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4998985.png)
![N-(3-methoxybenzyl)-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B4998987.png)

![5-{[5-(diethylamino)-2-furyl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998990.png)
![2-ethyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4998998.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B4999021.png)
![methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate](/img/structure/B4999026.png)
![2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol](/img/structure/B4999044.png)
